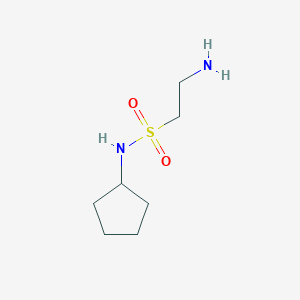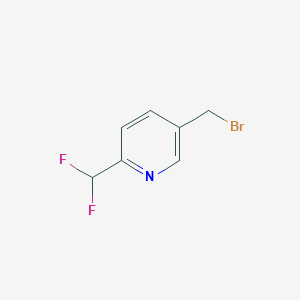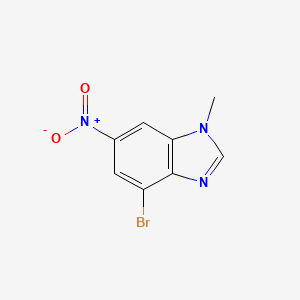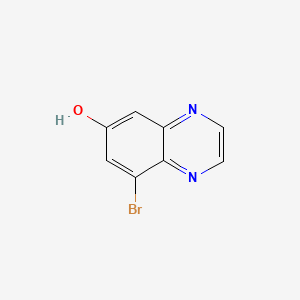
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C9H3F3N2S and a molecular weight of 228.1937296 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an isothiocyanate group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 2-Cyano-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired isothiocyanate product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and control the reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.
Addition Reactions: The cyano and trifluoromethyl groups can undergo addition reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with amines can yield thiourea derivatives .
Wissenschaftliche Forschungsanwendungen
2-Cyano-6-(trifluoromethyl)phenylisothiocyanate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate involves the interaction of its functional groups with molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The cyano and trifluoromethyl groups contribute to the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Cyano-6-(trifluoromethyl)phenylisothiocyanate include:
- 2-Cyano-4-(trifluoromethyl)phenylisothiocyanate
- 2-Cyano-5-(trifluoromethyl)phenylisothiocyanate
- 2-Cyano-3-(trifluoromethyl)phenylisothiocyanate
Uniqueness
This compound is unique due to the specific positioning of its functional groups on the phenyl ring, which influences its reactivity and applications. The combination of the cyano, trifluoromethyl, and isothiocyanate groups provides distinct chemical properties that are valuable in various research and industrial contexts .
Eigenschaften
Molekularformel |
C9H3F3N2S |
|---|---|
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
2-isothiocyanato-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)7-3-1-2-6(4-13)8(7)14-5-15/h1-3H |
InChI-Schlüssel |
HAXQTOALQRCWOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)N=C=S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)
![(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
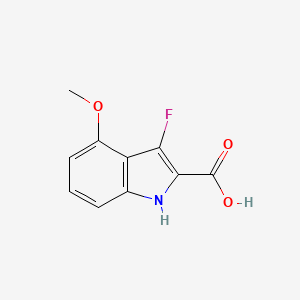
![2-[(4-Bromophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B13921876.png)
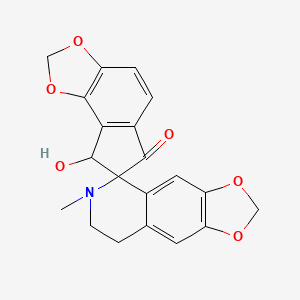
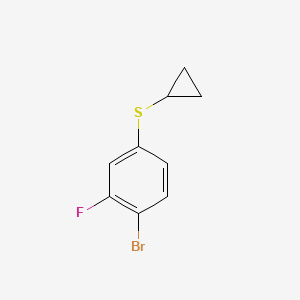
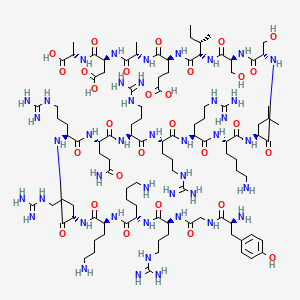
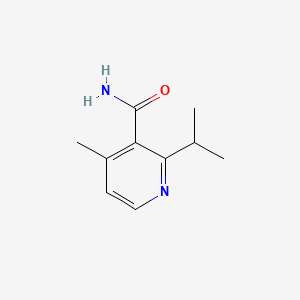
![2-Oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B13921903.png)
![1-(2,3-Dihydrofuro[2,3-B]pyridin-6-YL)ethan-1-OL](/img/structure/B13921905.png)
